ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate
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Overview
Description
Ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Ethyl 2-pyridineacetate .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-pyridineacetate, a similar compound, include a refractive index of 1.497, a boiling point of 70 °C at 0.05 mmHg, and a density of 1.084 g/mL at 25 °C .Scientific Research Applications
Coordination Polymers and Metal-Organic Frameworks
A study conducted by Hu et al. (2016) synthesized isomeric compounds related to ethyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetate, which served as multi-dentate ligands for the formation of novel coordination polymers with transition metals. This work resulted in unique three-dimensional structures with potential applications in material science and catalysis. Specifically, a tetranuclear Zn(II) based cluster-organic framework exhibited a diamond structure, highlighting the versatility of these compounds in constructing intricate molecular architectures Bin Hu, Yuehui Wang, Huifen Qian, Yuxin Peng, Wei Huang, 2016, Polyhedron.
Synthesis of Schiff Bases and Anticancer Agents
In another aspect of research, Mobinikhaledi et al. (2010) and Nagender et al. (2016) explored the synthesis of novel Schiff bases and azole functionalized derivatives starting from compounds structurally related to this compound. These studies are foundational for developing potential anticancer agents, showcasing the bioactive potential of such derivatives. The creation of 1,2,4 triazole derivatives, in particular, was highlighted for showing promising anticancer activity, marking these compounds as valuable leads in medicinal chemistry A. Mobinikhaledi, N. Foroughifar, Mansooreh Khanpour, S. Ebrahimi, 2010, European Journal of Chemistry; P. Nagender, R. Naresh Kumar, G. Malla Reddy, D. Krishna Swaroop, Y. Poornachandra, C. Ganesh Kumar, B. Narsaiah, 2016, Bioorganic & medicinal chemistry letters.
Synthesis of Heterocyclic Derivatives
Further expanding on the chemical versatility, Mohamed (2021) demonstrated the efficient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, employing a process that could potentially open new pathways for the synthesis of pharmaceuticals and materials based on similar molecular frameworks. This work emphasizes the synthetic flexibility and the wide range of possible modifications that these compounds can undergo, which could be crucial for designing new drugs or materials H. M. Mohamed, 2021, Current Advances in Chemistry and Biochemistry.
Luminescent Materials
Gusev et al. (2011) explored the synthesis of new Zn complexes based on derivatives of 1,2,4-triazoles, including this compound, to develop luminescent materials. This research highlights the potential of these compounds in creating materials with specific optical properties, which could have applications in sensors, displays, or lighting technologies A. Gusev, V. Shul’gin, Oleg V. Konnic, S. Meshkova, G. G. Aleksandrov, M. Kiskin, I. Eremenko, W. Linert, 2011, Inorganica Chimica Acta.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)7-9-13-11(15-14-9)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLNPVJABPTLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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